molecular formula C11H13N3O3 B2708718 Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate CAS No. 1001519-01-2

Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate

Cat. No. B2708718
CAS RN: 1001519-01-2
M. Wt: 235.243
InChI Key: BPNRWPSGFXMIKZ-UHFFFAOYSA-N
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Description

Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate, also known as EPM-706, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate involves its ability to inhibit the activity of a specific enzyme called glycogen synthase kinase-3 beta (GSK-3β). This enzyme plays a key role in various cellular processes, including cell growth and proliferation. By inhibiting the activity of GSK-3β, Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate can disrupt these processes and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects
Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activity, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease. It has also been shown to have anti-diabetic effects, with studies demonstrating its ability to improve glucose tolerance and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate is its ability to selectively inhibit the activity of GSK-3β, making it a potentially safer and more effective therapeutic agent than other GSK-3β inhibitors. However, like all small molecule inhibitors, Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate has limitations in terms of its specificity and potential off-target effects. Further research is needed to fully understand the advantages and limitations of this compound for lab experiments.

Future Directions

There are many potential future directions for research on Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate. One area of focus could be the development of more potent and selective inhibitors of GSK-3β, which could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate, and to identify other potential therapeutic applications for this compound. Overall, Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate represents a promising area of research for the development of new therapeutic agents.

Synthesis Methods

The synthesis of Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate involves a multi-step process that includes the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-ethyl-5-methyl-1H-pyrazole-4-amine to form the desired product, which is then methylated using dimethyl sulfate. The final product is obtained after purification and isolation steps.

Scientific Research Applications

Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate has been the subject of numerous scientific studies, with a focus on its potential as a therapeutic agent. It has been found to have anti-tumor activity, with studies showing that it can inhibit the growth of various cancer cell lines. Additionally, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

methyl 5-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-4-14-7(2)8(6-12-14)10-5-9(13-17-10)11(15)16-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNRWPSGFXMIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=CC(=NO2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate

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